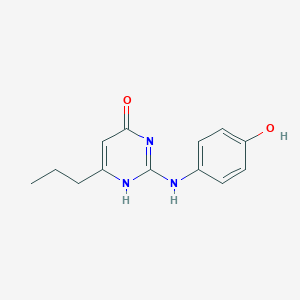
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a wide range of biological effects.
Wirkmechanismus
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one acts as a selective PPARδ agonist, which means that it binds to and activates PPARδ receptors in the body. PPARδ receptors are nuclear receptors that play a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ receptors by 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and performance.
Biochemical and Physiological Effects
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to increase endurance and exercise capacity, reduce body fat, and improve insulin sensitivity. In human studies, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to improve lipid profiles, increase HDL cholesterol levels, and decrease LDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in lab experiments is its selectivity for PPARδ receptors, which allows for the specific study of PPARδ-mediated biological processes. However, one limitation of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one. One area of interest is the potential applications of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is the potential use of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one as a tool to study the role of PPARδ in cancer biology. Additionally, further research is needed to fully understand the potential performance-enhancing effects of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one and its potential risks and side effects.
Synthesemethoden
The synthesis of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-(propylamino)-3-nitrobenzoic acid. This compound is then reduced to 4-(propylamino)-3-aminobenzoic acid, which is subsequently reacted with ethyl oxalyl chloride to form 2-(4-propylaminophenyl)-3,3-dimethyl-2-oxazolidinone. This compound is then reacted with 2-cyanoguanidine to form 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. In medicine, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have potential applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects. In scientific research, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been used as a tool to study the role of PPARδ in various biological processes.
Eigenschaften
Produktname |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-10-8-12(18)16-13(15-10)14-9-4-6-11(17)7-5-9/h4-8,17H,2-3H2,1H3,(H2,14,15,16,18) |
InChI-Schlüssel |
SRANCZAWVXVZCU-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
Kanonische SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)


![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)